1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
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Overview
Description
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and a thienylmethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(2-thienylmethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienylmethyl group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the thienylmethyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
- 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
- 1-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)ethenylformamide
Uniqueness
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the sulfonyl and thienylmethyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-14-4-6-16(7-5-14)22(19,20)18-10-8-17(9-11-18)13-15-3-2-12-21-15/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGILGAVXEGDSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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